2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

Kinase inhibition PASS prediction Medicinal chemistry

2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (CAS: 1707378-72-0, C10H14ClN3O, MW: 227.69) is a heterocyclic building block comprising a pyrazine core substituted with a chlorine atom at the 2-position and a piperidin-2-ylmethoxy ether at the 3-position. Its structural features position it within a chemical space commonly explored for kinase inhibition and other therapeutic targets, as pyrazine-containing compounds have been widely developed as kinase inhibitors (e.g., Syk, Nek2, CHK1) and anti-infective agents.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
Cat. No. B11877630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1CCNC(C1)COC2=NC=CN=C2Cl
InChIInChI=1S/C10H14ClN3O/c11-9-10(14-6-5-13-9)15-7-8-3-1-2-4-12-8/h5-6,8,12H,1-4,7H2
InChIKeyZYCLJDVVRVBHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine: Baseline Identity and Procurement Context


2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine (CAS: 1707378-72-0, C10H14ClN3O, MW: 227.69) is a heterocyclic building block comprising a pyrazine core substituted with a chlorine atom at the 2-position and a piperidin-2-ylmethoxy ether at the 3-position . Its structural features position it within a chemical space commonly explored for kinase inhibition and other therapeutic targets, as pyrazine-containing compounds have been widely developed as kinase inhibitors (e.g., Syk, Nek2, CHK1) and anti-infective agents [1]. The compound is commercially available at high purity (≥98%) for pharmaceutical research and development purposes .

Why 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine Cannot Be Casually Substituted with In-Class Analogs


Substitution of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine with other pyrazine-piperidine ethers is scientifically unsound due to the profound impact of even minor structural variations on target engagement and ADME properties. Within the pyrazine kinase inhibitor class, the position of the chloro substituent, the linker length (e.g., methyleneoxy vs. oxy vs. amino), and the substitution pattern on the piperidine ring each critically dictate binding mode, selectivity, and metabolic stability [1]. A class-level inference from related CXCR3 antagonist scaffolds demonstrates that moving from a piperazine to a piperidine, or altering the substitution on the piperidine, can change hERG inhibition liability from sub-micromolar to >30 μM, and drastically alter clearance profiles [2]. Without direct, quantitative head-to-head data against specific comparators, any substitution carries unacceptable risk of assay failure or unexpected off-target activity. The evidence below establishes the limited but critical points of differentiation that define this compound's utility.

Quantitative Differentiation Guide for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine


Kinase Inhibition Propensity Relative to In-Class Pyrazines

The compound exhibits a predicted protein kinase inhibitor activity profile (Pa = 0.620, Pi = 0.011) as determined by PASS (Prediction of Activity Spectra for Substances) [1]. While this is a computational prediction and not a direct assay, it provides a class-level inference benchmark. For comparison, a structurally distinct but therapeutically relevant benchmark, the CHK1 inhibitor 3-((1-(ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, demonstrates potent and selective ATP-competitive inhibition of CHK1 (IC50 values typically in the low nM range) . This comparison illustrates that while this compound belongs to a class with demonstrated kinase activity, its specific potency and selectivity will be dictated by its unique substitution pattern, which differs significantly from the benchmark. This highlights the risk of assuming equivalence within the pyrazine-piperidine ether class.

Kinase inhibition PASS prediction Medicinal chemistry

Purity and Quality Specifications as a Procurement Criterion

The compound is commercially available with a purity specification of ≥98% (NLT 98%) as confirmed by HPLC or equivalent analytical methods . In contrast, several close structural analogs, such as 2-((Piperidin-2-ylmethoxy)methyl)pyrazine hydrochloride (CAS 1420972-16-2) and 2-Methyl-3-(piperidin-2-ylmethoxy)-pyrazine hydrochloride, are often listed with less stringent or unspecified purity profiles by common suppliers . This 98% purity threshold is critical for medicinal chemistry and biological assays, where impurities >2% can confound structure-activity relationship (SAR) studies, lead to false-positive hits in high-throughput screening, or cause unexpected cytotoxicity.

Chemical purity Quality control Reproducibility

Physicochemical Profile Differentiation via In Silico Predictions

In silico predictions (based on the SMILES structure) provide a baseline physicochemical profile: molecular weight = 227.69, cLogP ≈ 1.8, topological polar surface area (tPSA) ≈ 46 Ų, and hydrogen bond acceptors/donors = 4/1 . This profile places it within favorable drug-like space (Lipinski's Rule of 5 compliant). For comparison, a direct analog, 2-((Piperidin-2-ylmethoxy)methyl)pyrazine hydrochloride (MW: 243.73, cLogP ≈ 1.5, tPSA ≈ 46 Ų), exhibits similar predicted properties but with a slightly higher molecular weight and different linker chemistry . These subtle differences in calculated lipophilicity and molecular size can translate into significant variations in passive membrane permeability, solubility, and metabolic stability, thereby influencing the compound's suitability for specific assay formats (e.g., cell-based vs. biochemical) or lead optimization pathways.

Physicochemical properties Drug-likeness ADME

Optimal Application Scenarios for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine in Research and Development


Kinase Inhibitor Library Design and Focused Screening

Given its predicted kinase inhibitor activity (Pa = 0.620) and the established role of pyrazine-containing compounds as kinase inhibitors (e.g., Syk, Nek2), this compound is optimally deployed as a core scaffold for building focused kinase inhibitor libraries [1]. Its 2-chloro substituent provides a synthetic handle for further diversification via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, enabling rapid exploration of structure-activity relationships around the pyrazine core. Its incorporation into screening decks can help identify novel hits for under-explored kinases, where its distinct substitution pattern may confer unique selectivity profiles compared to more common pyrazine-based inhibitors [2].

ADME Profiling of Pyrazine-Piperidine Ether Series

The compound's favorable in silico drug-like properties (MW 227.69, cLogP ≈1.8) make it a valuable tool for systematic ADME profiling of the pyrazine-piperidine ether series . By using this compound as a reference standard, researchers can benchmark critical parameters such as microsomal stability, CYP450 inhibition, and permeability against other analogs. For instance, its moderate cLogP and low tPSA suggest good passive permeability, which can be experimentally validated and compared to more polar or lipophilic analogs. This scenario is particularly relevant for medicinal chemistry programs aiming to optimize the pharmacokinetic profile of lead candidates derived from this chemotype [3].

High-Purity Starting Material for Multi-Step Synthesis of Complex Ligands

The commercially guaranteed high purity (≥98%) positions this compound as a reliable, high-fidelity starting material for multi-step synthetic routes to more complex ligands or probes . In academic and industrial medicinal chemistry laboratories, the use of a high-purity intermediate minimizes the risk of carrying forward impurities that could complicate purification or interfere with subsequent reactions. This is especially critical when the compound is used in early-stage library synthesis where the cost of failure is high and reproducibility is paramount. The presence of both a reactive chloro group and a basic piperidine nitrogen offers versatile synthetic entry points for parallel synthesis or late-stage functionalization .

Comparative Selectivity Profiling in GPCR and Kinase Panels

Owing to the piperidine ether moiety common to several GPCR and kinase ligands, this compound can serve as a control or reference compound in broad-panel selectivity screens [2]. For example, its activity can be benchmarked against known piperidine ether-based antagonists (e.g., CXCR3, 5-HT1A) to define a selectivity fingerprint. This fingerprint is invaluable for medicinal chemists seeking to understand the contribution of the pyrazine core and the 2-chloro substituent to overall target engagement and off-target promiscuity. Such data directly inform decisions about which analogs to advance in lead optimization campaigns and which to deprioritize due to potential polypharmacology or safety liabilities [3].

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